molecular formula C18H18Cl2 B13433487 1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)

1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)

Katalognummer: B13433487
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: SXTVIOFHRJVNOT-ZCXUNETKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene involves the reaction of 1,2-bis(2-chloroethoxy)ethane with benzene derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired E/Z mixture . Industrial production methods may involve large-scale reactors and purification processes to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its role as an impurity in pharmaceutical compounds and its potential effects on drug efficacy and safety.

    Industry: Utilized in the production of specialized chemicals and materials

Wirkmechanismus

The mechanism of action of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene can be compared with other similar compounds, such as:

The uniqueness of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene lies in its specific structure and the presence of the E/Z mixture, which can influence its reactivity and applications.

Eigenschaften

Molekularformel

C18H18Cl2

Molekulargewicht

305.2 g/mol

IUPAC-Name

[(Z)-1,6-dichloro-4-phenylhex-3-en-3-yl]benzene

InChI

InChI=1S/C18H18Cl2/c19-13-11-17(15-7-3-1-4-8-15)18(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2/b18-17-

InChI-Schlüssel

SXTVIOFHRJVNOT-ZCXUNETKSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/CCCl

Kanonische SMILES

C1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.